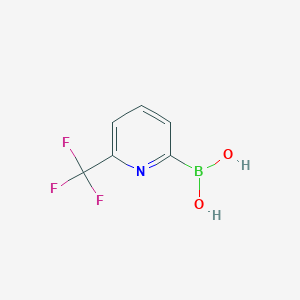

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid

Beschreibung

BenchChem offers high-quality (6-(Trifluoromethyl)pyridin-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(Trifluoromethyl)pyridin-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRJCLNUBHVSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590546 | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162257-61-5 | |

| Record name | B-[6-(Trifluoromethyl)-2-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162257-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid chemical properties

An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

Introduction: A Privileged Building Block in Modern Chemistry

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid has emerged as a crucial reagent in synthetic and medicinal chemistry. Its structure uniquely combines the versatile reactivity of a boronic acid with the electronically distinct properties of a 2-substituted pyridine ring bearing a potent electron-withdrawing trifluoromethyl group. This combination makes it an invaluable building block for introducing the 6-(trifluoromethyl)pyridin-2-yl moiety, a common pharmacophore in drug discovery programs and a key component in advanced materials science.[1][2]

The trifluoromethyl (-CF3) group is renowned for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the electronic properties and lipophilicity of a molecule.[3] When positioned on a pyridine ring, it significantly lowers the pKa of the nitrogen atom and influences the electron density of the entire heterocyclic system. This guide provides an in-depth analysis of the chemical properties, reactivity, and handling of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount to its successful application. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid is typically a white to off-white solid under ambient conditions.[4] Its key identifiers and computed physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1162257-61-5 | [4][5] |

| Molecular Formula | C₆H₅BF₃NO₂ | [4][5] |

| Molecular Weight | 190.92 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Predicted Boiling Point | 285.2 ± 50.0 °C | [4][6] |

| Predicted Density | 1.44 ± 0.1 g/cm³ | [4][6] |

| Predicted pKa | 6.81 ± 0.53 | [4] |

Structural Impact on Reactivity

The molecule's reactivity is dictated by the interplay between the boronic acid group and the electron-deficient trifluoromethyl-substituted pyridine ring.

-

Boronic Acid Group (-B(OH)₂): This functional group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

-

Pyridine Ring: The nitrogen atom in the ring can act as a ligand for metal catalysts, potentially influencing the reaction kinetics. It also affects the overall solubility and basicity of the molecule.

-

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety significantly decreases the electron density of the pyridine ring. This electronic effect makes the C-B bond more polarized and can influence the rate-determining transmetalation step in Suzuki-Miyaura couplings.

Stability and Storage

Like many boronic acids, (6-(Trifluoromethyl)pyridin-2-yl)boronic acid is susceptible to dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is often reversible in the presence of water.

Causality Behind Storage Recommendations: To minimize boroxine formation and potential protodeboronation (loss of the boronic acid group), stringent storage conditions are necessary.

-

Recommended Storage: Store in a freezer at or below -20°C.[4][6]

-

Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Moisture: The container must be kept tightly sealed in a dry place to prevent hydration/dehydration cycles.

The following diagram illustrates the equilibrium between the boronic acid and its corresponding boroxine.

Caption: Boronic acid-boroxine equilibrium.

Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling

The primary utility of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[1][7] This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl structures.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The electron-deficient nature of the trifluoromethyl-pyridine ring can influence each step.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Expert Insights on the Mechanism:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R¹-X) bond. This step is typically faster with more reactive halides (I > Br > Cl).

-

Transmetalation: This is often the rate-determining step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium center. The electron-withdrawing -CF₃ group on the pyridine ring can slow this step by reducing the nucleophilicity of the carbon atom attached to boron. Consequently, stronger bases or higher temperatures may be required compared to electron-rich boronic acids.[8]

-

Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating methodology for coupling (6-(Trifluoromethyl)pyridin-2-yl)boronic acid with a generic aryl bromide.

Materials and Reagents

-

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Argon or Nitrogen supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Procedure

The workflow diagram below outlines the key stages of the experiment.

Caption: Standard experimental workflow for Suzuki coupling.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (6-(Trifluoromethyl)pyridin-2-yl)boronic acid, the aryl bromide, and anhydrous potassium carbonate.

-

Inerting the System: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: This prevents the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Causality: The aqueous base is crucial for the transmetalation step. Dioxane is an excellent solvent for solubilizing the organic reagents and catalyst.

-

Degassing: Sparge the reaction mixture with argon for 15-20 minutes to remove any dissolved oxygen.

-

Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

Proper handling is essential for user safety and reagent integrity.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[11][12] Handle in a well-ventilated fume hood.

-

First Aid Measures:

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid is a powerful and versatile building block for synthetic chemistry. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group on the pyridine core, make it a valuable tool for accessing complex molecular architectures. While its reactivity in Suzuki-Miyaura couplings is robust, a thorough understanding of its stability, the reaction mechanism, and proper handling procedures is critical for achieving optimal and reproducible results. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this important reagent in their synthetic endeavors.

References

-

PubChem. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | CID 17750498. [Link]

-

RSC Publishing. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link]

-

ChemBK. (6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER. [Link]

-

MySkinRecipes. (6-(Trifluoromethyl)pyridin-3-yl)boronic acid. [Link]

-

PubMed Central (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubMed Central (PMC). Electrophilic Trifluoromethylselenolation of Boronic Acids. [Link]

-

Organic Chemistry Portal. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids.... [Link]

-

xinyuanguang. 6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID. [Link]

-

RSC Publishing. Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. [Link]

-

ResearchGate. Bioactive trifluoromethylated and boronic acid derivatives. [Link]

-

ChemUniverse. Request A Quote - (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORONIC ACID. [Link]

-

MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF. [Link]

-

ResearchGate. Reactivity of boronic acids: past and present. [Link]

-

RSC Publishing. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]

-

KAUST Repository. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

-

Journal of the American Chemical Society. Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. [Link]

-

PubMed Central (PMC). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (6-(Trifluoromethyl)pyridin-3-yl)boronic acid [myskinrecipes.com]

- 3. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1162257-61-5 CAS MSDS (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | CID 17750498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID CAS#: 1162257-61-5 [m.chemicalbook.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]

- 9. combi-blocks.com [combi-blocks.com]

- 10. aksci.com [aksci.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid (CAS Number: 1162257-61-5), a key building block in modern synthetic chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into its synthesis, reactivity, and application, with a focus on overcoming common challenges to ensure successful and reproducible outcomes.

Introduction and Strategic Importance

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid is a pivotal reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries[1][2][3]. Its structure combines two features of high strategic value in medicinal chemistry: a pyridine ring and a trifluoromethyl group.

The pyridine moiety is a common scaffold in a multitude of bioactive compounds, often imparting aqueous solubility and providing a key vector for hydrogen bonding interactions with biological targets. The trifluoromethyl (-CF3) group is a well-established bioisostere for other groups, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity[1]. The strategic placement of the boronic acid at the 2-position and the electron-withdrawing -CF3 group at the 6-position creates a unique electronic environment, making this reagent a valuable, albeit challenging, component for carbon-carbon bond formation.

This guide will detail the synthesis, characterization, and critical applications of this reagent, with a particular focus on navigating the inherent reactivity challenges associated with 2-pyridylboronic acids.

Physicochemical and Analytical Profile

A thorough understanding of the compound's properties is the foundation of its effective use. The key properties are summarized below.

Table 1: Physicochemical Properties of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

| Property | Value | Source(s) |

| CAS Number | 1162257-61-5 | [4] |

| Molecular Formula | C₆H₅BF₃NO₂ | [4][5] |

| Molecular Weight | 190.92 g/mol | [4][5] |

| IUPAC Name | [6-(trifluoromethyl)-2-pyridinyl]boronic acid | [4] |

| Appearance | Typically an off-white to white solid | Generic Supplier Data |

| Predicted Boiling Point | 285.2 ± 50.0 °C at 760 mmHg | [5] |

Analytical Characterization: Expert Insights

While readily available from commercial suppliers, in-house characterization is crucial for verifying purity and identity. Boronic acids, including this one, can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This equilibrium is sensitive to water content and can complicate spectral interpretation.

Table 2: Expected NMR Spectroscopic Data (in DMSO-d₆)

| Nucleus | Expected Chemical Shift (ppm) & Multiplicity | Rationale & Expert Notes |

| ¹H NMR | 8.2-8.5 (s, 2H, -B(OH)₂), 7.8-8.2 (m, 3H, Ar-H) | The two hydroxyl protons of the boronic acid are typically broad and exchangeable. The three aromatic protons on the pyridine ring will appear as multiplets. The exact shifts and coupling patterns are sensitive to solvent and concentration. |

| ¹⁹F NMR | ~ -65 to -70 (s, 3F, -CF₃) | ¹⁹F NMR is an exceptionally clean technique for confirming the presence and purity of the trifluoromethyl group. A single sharp peak is expected. This technique is also highly effective for quantifying the ratio of the boronic acid to its boroxine anhydride, as the electronic environment can differ slightly between the two forms, potentially leading to distinct signals.[6] |

| ¹³C NMR | ~160 (C-B), ~150 (C-CF₃), 120-140 (Ar-C), ~124 (q, ¹JCF ≈ 275 Hz, CF₃) | The carbon attached to the boron (ipso-carbon) often appears as a broad, low-intensity signal due to quadrupolar relaxation of the boron nucleus. The CF₃ signal will appear as a quartet due to coupling with the three fluorine atoms. |

| ¹¹B NMR | ~25-30 (broad s) | The ¹¹B NMR spectrum typically shows a broad singlet, characteristic of a trigonal planar boronic acid. The presence of the boroxine form may result in an additional, slightly shifted broad signal. |

Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

While commercially available, understanding the synthesis of this reagent is vital for troubleshooting and for contexts requiring in-house preparation. The most common and reliable method is a halogen-metal exchange from the corresponding 2-halopyridine followed by borylation.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on well-established methods for the synthesis of 2-pyridylboronic acids.[7][8]

Materials:

-

2-Bromo-6-(trifluoromethyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-6-(trifluoromethyl)pyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Lithiation (Halogen-Metal Exchange): Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

-

Causality: This step is the most critical. The low temperature is essential to prevent side reactions, such as the attack of the highly basic lithiated intermediate on another molecule of the starting material. Anhydrous conditions are paramount as organolithium reagents are strong bases and will be quenched by water.

-

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis (Work-up): Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of 2 M HCl until the pH is ~2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can often be purified by trituration with cold hexanes or by recrystallization to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling: Navigating the "2-Pyridyl Problem"

The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, 2-pyridylboronic acids are notoriously challenging substrates.

The Causality of the "2-Pyridyl Problem"

The challenges stem from two main factors:

-

Protodeboronation: The carbon-boron bond is highly susceptible to cleavage by protons, especially given the electron-withdrawing nature of the pyridine ring (further enhanced by the -CF3 group). This side-reaction consumes the boronic acid and reduces the yield of the desired coupled product.

-

Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center of the catalyst. This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively poisoning the catalyst and stalling the reaction.

Field-Proven Strategies for Success

Overcoming these issues requires careful selection of reaction conditions. Modern catalyst systems and protocols are designed to favor the productive cross-coupling pathway over these decomposition routes.

-

Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos or XPhos are often essential. These ligands promote the desired reductive elimination step, which is often the rate-limiting step, and can help prevent catalyst deactivation.

-

Base Selection: Milder bases are often preferred to minimize protodeboronation. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than stronger bases like sodium hydroxide.

-

Protecting Groups/Slow Release: In some systems, converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, allows for the slow release of the active boronic acid into the reaction mixture. This keeps the instantaneous concentration low, minimizing decomposition pathways while still allowing the cross-coupling to proceed.

Catalytic Cycle and Key Challenges

Caption: The Suzuki-Miyaura catalytic cycle highlighting points of catalyst inhibition and protodeboronation.

Representative Protocol: Coupling with a Dichloropyrimidine

This protocol is adapted from established procedures for the Suzuki coupling of N-(6-(Trifluoromethyl)Pyridin-2-yl) containing scaffolds, demonstrating a practical application.[1]

Materials:

-

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid (1.2 eq)

-

2,4-Dichloropyrimidine (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2,4-dichloropyrimidine, (6-(trifluoromethyl)pyridin-2-yl)boronic acid, and sodium carbonate.

-

Catalyst and Solvent: Add the dioxane/water solvent mixture, followed by the Pd(PPh₃)₂Cl₂ catalyst.

-

Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

-

Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxidation. Removing oxygen is critical for preventing catalyst degradation and achieving high yields.

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Storage and Handling

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to minimize decomposition via dehydration (to the boroxine) or protodeboronation. For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid is a powerful reagent for introducing the valuable trifluoromethyl-pyridine motif into complex molecules. While its use is complicated by the inherent instability of 2-pyridylboronic acids, a rational understanding of the underlying challenges—protodeboronation and catalyst inhibition—allows for the design of robust and effective synthetic protocols. By employing modern catalytic systems with appropriate ligands and carefully selected bases, researchers can successfully leverage this building block to accelerate innovation in drug discovery and materials science.

References

-

PubChem. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Bouillon, A. et al. (2004). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. [Link]

-

Li, W. et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

-

Xinyuanguang. 6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID. [Link]

-

Časar, Z. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Chemistry. [Link]

-

Walker, S. D. et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

-

Shankar, B. R. et al. (2018). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Taylor & Francis Online. [Link]

-

Wiemer, A. J. et al. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. University of Regensburg. [Link]

- U.S. Patent No. US20150329566A1. (2015). Cyclopropylboronic compounds, method for preparing same and use thereof.

-

Charbonneau, A. M. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

-

da Silva, F. V. M. et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. National Institutes of Health. [Link]

-

Ma, L-X. et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

-

Charbonneau, A. M. et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

-

da Silva, F. V. M. et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. [Link]

- U.S. Patent No. US20150329566A1. (2015). Cyclopropylboronic compounds, method for preparing same and use thereof.

-

Do Carmo, T. F. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. medkem.com [medkem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | CID 17750498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID – xinyuanguang [c-wnewmaterial.net]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

Introduction: The Strategic Importance of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid in Modern Drug Discovery

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid and its ester derivatives are pivotal building blocks in contemporary medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto a pyridine scaffold significantly modulates the electronic properties, lipophilicity, and metabolic stability of resulting molecules, making this moiety highly sought after in the design of novel therapeutics. Its utility is most prominently showcased in Suzuki-Miyaura cross-coupling reactions, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable reagent, with a focus on the underlying chemical principles, practical experimental considerations, and purification techniques.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid is predominantly achieved through two distinct and powerful methodologies: the Palladium-catalyzed Miyaura Borylation of a pre-functionalized pyridine ring and the more recent, atom-economical Iridium-catalyzed C-H Borylation. The choice between these routes is often dictated by the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule.

The Miyaura borylation is a cornerstone of modern synthetic chemistry, enabling the conversion of aryl and vinyl halides into their corresponding boronate esters.[3][4] In the context of synthesizing (6-(Trifluoromethyl)pyridin-2-yl)boronic acid, this typically involves the cross-coupling of a 2-halo-6-(trifluoromethyl)pyridine with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

Causality Behind Experimental Choices:

-

Starting Material: The selection of the halide (Cl, Br, I) on the pyridine ring is a critical parameter. While aryl iodides are the most reactive, their higher cost and lower stability can be prohibitive. Aryl bromides offer a good balance of reactivity and stability, making them a common choice. 2-chloro-6-(trifluoromethyl)pyridine can also be utilized, often requiring more active catalyst systems.

-

Catalyst System: A palladium catalyst is essential for this transformation. A common and effective choice is PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), which is known for its high efficiency in cross-coupling reactions. The dppf ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base is required to activate the diboron reagent. Potassium acetate (KOAc) is frequently employed due to its mildness and good solubility in common organic solvents. The base facilitates the transmetalation step in the catalytic cycle.

-

Solvent: Anhydrous, polar aprotic solvents such as dioxane or dimethylformamide (DMF) are typically used to ensure the solubility of the reagents and facilitate the reaction.

Experimental Protocol: Miyaura Borylation

A detailed, step-by-step methodology for a representative Miyaura borylation is provided below:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-(trifluoromethyl)pyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf) (0.03 equiv).

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, the pinacol ester of (6-(trifluoromethyl)pyridin-2-yl)boronic acid, can often be used in the next step without further purification or can be purified by silica gel chromatography.[5]

-

Hydrolysis (Optional): To obtain the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or by transesterification with a diol that forms a water-soluble boronate ester.

A more contemporary and atom-economical approach is the direct C-H borylation of 2-(trifluoromethyl)pyridine.[6] This method, often catalyzed by iridium complexes, avoids the need for pre-halogenated starting materials.[6][7]

Causality Behind Experimental Choices:

-

Regioselectivity: The regioselectivity of the borylation is a key consideration. In the case of 2-(trifluoromethyl)pyridine, the C-H bond at the 6-position is sterically the most accessible for borylation. Iridium catalysts, in conjunction with specific ligands, can exhibit high regioselectivity for the least hindered C-H bond.[7][8]

-

Catalyst System: A common catalyst system involves an iridium precursor, such as [Ir(cod)OMe]₂, and a bidentate phosphine or nitrogen-based ligand. The ligand plays a critical role in directing the regioselectivity and promoting catalytic turnover.

-

Boron Source: Pinacolborane (HBPin) is often the preferred boron source in C-H borylation reactions.[8]

-

Solvent: These reactions can often be run neat (without solvent) or in a non-polar solvent like cyclohexane or methyl tert-butyl ether (MTBE).[7][8]

Experimental Protocol: Iridium-Catalyzed C-H Borylation

A detailed, step-by-step methodology for a representative Iridium-catalyzed C-H borylation is provided below:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine [Ir(cod)OMe]₂ (0.015 equiv) and the appropriate ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) (0.03 equiv) in a dry Schlenk flask.

-

Reagent Addition: Add 2-(trifluoromethyl)pyridine (1.0 equiv) and pinacolborane (1.5 equiv).

-

Reaction Execution: Heat the mixture to 80 °C for 16-24 hours.

-

Monitoring: Monitor the reaction by GC-MS.

-

Workup and Purification: After cooling, the reaction mixture can be directly purified by silica gel chromatography to isolate the desired pinacol ester.[8] It is important to note that α-borylated pyridines may have limited shelf life.[7][9]

Visualizing the Synthetic Workflows

Caption: Comparative workflows for the synthesis of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid.

Purification and Characterization: Ensuring Purity and Identity

The purification of boronic acids and their esters can be challenging due to their propensity to dehydrate and form boroxines, and their amphiphilic nature.[5]

Purification Techniques:

| Technique | Applicability | Key Considerations |

| Silica Gel Chromatography | Boronate esters | Generally effective, though prolonged exposure to silica can lead to degradation. Using a non-polar eluent system is advisable.[5] |

| Recrystallization | Boronic acids | Can be effective for obtaining highly pure material. Common solvents include water, ethanol, or mixtures of ethyl acetate and hexanes.[10][11] |

| Acid-Base Extraction | Boronic acids | Exploits the acidic nature of the boronic acid. The crude material can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.[12] |

| Derivatization | Boronic acids | Formation of a crystalline adduct, for example, with diethanolamine, can facilitate purification. The adduct can then be cleaved to regenerate the pure boronic acid.[11] |

Characterization:

The identity and purity of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid and its esters are typically confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative. In ¹H NMR, characteristic signals for the pyridine ring protons will be observed. ¹⁹F NMR will show a singlet corresponding to the CF₃ group.[8] ¹¹B NMR will exhibit a broad singlet characteristic of a boronic acid or ester.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic vibrational frequencies, including B-O and C-F stretches.

Conclusion: A Versatile Building Block for Innovation

The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid is a well-established yet evolving field. While the Miyaura borylation remains a reliable and widely used method, the advent of Iridium-catalyzed C-H borylation offers a more direct and atom-economical alternative. A thorough understanding of the principles behind each synthetic route, coupled with robust purification and characterization techniques, is paramount for researchers and drug development professionals seeking to leverage the unique properties of this valuable building block in their scientific endeavors.

References

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015, June 29).

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). American Chemical Society.

- Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022, March 24). ACS Omega.

- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. ResearchGate.

- Process for purification of boronic acid and its derivatives. (2005, March 10). Google Patents.

- How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate.

- Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025.

- Purification of boronic acids?. (2017, December 19). Reddit.

- Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022, March 24). PubMed Central.

- Iridium-Catalyzed C–H Borylation of CF 3 -Substituted Pyridines. (2022, April 1). ResearchGate.

- Miyaura borylation. Wikipedia.

- Miyaura Borylation Reaction. Organic Chemistry Portal.

- Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine. Benchchem.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Application of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

Abstract

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid is a heterocyclic organoboron compound of significant interest to the fields of medicinal chemistry and materials science. Its molecular architecture, which combines a pyridine scaffold, a boronic acid functional group, and a trifluoromethyl moiety, makes it a highly valuable and versatile building block in modern synthetic chemistry. The trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, while the boronic acid serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a detailed examination of the compound's molecular structure, physicochemical properties, synthesis, and core applications, with a focus on the mechanistic and practical considerations for its use in research and development.

Introduction & Strategic Significance

In the landscape of drug discovery and materials science, the design of novel molecular entities often relies on the strategic assembly of pre-functionalized building blocks. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid has emerged as a premier reagent in this context due to the synergistic combination of its three key structural components.

-

The Pyridine Ring: The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's overall polarity and solubility, making it a cornerstone for designing compounds that interact with biological targets.

-

The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in drug design to modulate a molecule's properties. It is a potent bioisostere for a methyl group but is significantly more lipophilic and metabolically stable due to the strength of the C-F bonds. Its strong electron-withdrawing nature can profoundly alter the pKa of nearby functional groups and influence intermolecular interactions, often leading to enhanced binding affinity with target proteins.[1]

-

The Boronic Acid [-B(OH)₂] Moiety: While boronic acids can themselves act as pharmacophores (e.g., as reversible covalent inhibitors of serine proteases), their primary utility in this context is as a versatile precursor for carbon-carbon bond formation.[2][3] It is the key functional group that enables the compound to participate in Suzuki-Miyaura cross-coupling reactions, allowing for the precise installation of the 6-(trifluoromethyl)pyridin-2-yl fragment onto a wide array of molecular frameworks.[1]

The convergence of these three motifs in a single, stable molecule provides researchers with a powerful tool for rapidly generating libraries of complex, fluorinated heterocyclic compounds for screening and development.

Molecular Structure & Physicochemical Properties

Structural Elucidation and Conformation

The formal IUPAC name for this compound is [6-(trifluoromethyl)-2-pyridinyl]boronic acid.[4] Its structure consists of a central pyridine ring substituted at the 2-position with a boronic acid group [-B(OH)₂] and at the 6-position with a trifluoromethyl group [-CF₃].

Caption: 2D structure of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid.

The pyridine ring is an aromatic, planar system. The boronic acid group has a trigonal planar geometry around the boron atom, though it readily participates in equilibria, most notably dehydration to form a cyclic trimer known as a boroxine. This transformation does not typically impede its utility in cross-coupling reactions, as the boroxine serves as a stable reservoir for the active monomeric species.

Spectroscopic Signature

Confirmation of the molecular structure is routinely achieved through a combination of spectroscopic techniques. While raw spectra are specific to the sample and acquisition conditions, the expected features are highly characteristic:

-

¹H NMR: The spectrum would show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The coupling patterns (doublet of doublets, triplets) would be consistent with the 2,6-disubstituted pattern. The two protons of the hydroxyl groups on the boron atom would typically appear as a broad singlet, which is exchangeable with D₂O.

-

¹⁹F NMR: A sharp singlet would be observed, characteristic of the three magnetically equivalent fluorine atoms in the CF₃ group.

-

¹³C NMR: The spectrum would display six distinct signals for the six carbon atoms in the molecule, with chemical shifts influenced by the nitrogen atom and the electron-withdrawing CF₃ group. The carbon attached to the boron atom would exhibit a characteristically broad signal.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, and the isotopic pattern of boron (¹⁰B and ¹¹B) would be observable.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1162257-61-5 | [4][5] |

| Molecular Formula | C₆H₅BF₃NO₂ | [4][5] |

| Molecular Weight | 190.92 g/mol | [4][5] |

| IUPAC Name | [6-(trifluoromethyl)-2-pyridinyl]boronic acid | [4] |

| SMILES | B(C1=NC(=CC=C1)C(F)(F)F)(O)O | [4] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [6] |

| Boiling Point (Predicted) | 285.2 ± 50.0 °C at 760 mmHg | [6] |

| Appearance | Typically a white to off-white solid | N/A |

Synthesis and Handling

Representative Synthetic Route

The synthesis of trifluoromethyl-substituted pyridylboronic acids is commonly achieved through lithiation-boronation protocols.[1] This method offers high regioselectivity and good yields. The process starts with a corresponding halogenated pyridine precursor.

Caption: Lithiation-borylation workflow for synthesis.

Causality Behind Experimental Choices:

-

Starting Material: 2-Bromo-6-(trifluoromethyl)pyridine is a common starting material. The bromine atom is a good leaving group for halogen-metal exchange.

-

Lithiation: Using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) allows for the selective deprotonation or halogen-metal exchange at the 2-position, directed by the pyridine nitrogen. The low temperature is critical to prevent side reactions.

-

Borylation: The resulting highly nucleophilic organolithium species readily attacks the electrophilic boron atom of a borate ester, such as triisopropyl borate.

-

Aqueous Workup: Acidic aqueous workup hydrolyzes the intermediate borate ester to yield the final boronic acid product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (6-(trifluoromethyl)pyridin-2-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds. This Nobel Prize-winning reaction is one of the most robust and widely used methods for constructing biaryl and heteroaryl systems.

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X).

-

Transmetalation: A base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol

This protocol describes a general procedure for coupling (6-(trifluoromethyl)pyridin-2-yl)boronic acid with a generic aryl bromide.

Objective: Synthesize 2-(Aryl)-6-(trifluoromethyl)pyridine.

Materials:

-

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]

-

Base (e.g., K₂CO₃, 2.0 equivalents)[7]

-

Solvent (e.g., 1,2-Dimethoxyethane (DME) and Water, 4:1 v/v)[7]

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (6-(trifluoromethyl)pyridin-2-yl)boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (2.0 eq).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The catalyst loading is kept low (mol%) as it is catalytic. K₂CO₃ is a cost-effective base sufficient for activating the boronic acid.[7]

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the degassed solvent mixture (DME/Water).

-

Rationale: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous DME system is effective for dissolving both the organic reagents and the inorganic base.[7]

-

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting reagent (aryl bromide).

-

Rationale: Real-time monitoring prevents unnecessary heating that could lead to product degradation or side reactions like protodeboronation (where the boronic acid is replaced by a hydrogen atom).

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Rationale: The aqueous workup removes the inorganic base and salts. Purification by chromatography separates the desired product from unreacted starting materials, the catalyst, and any byproducts (e.g., homocoupled boronic acid).

-

References

-

PubChem. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Pertsulaka, N., et al. (2012). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]

-

Xinyuanguang. 6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID. [Link]

- Havelkova, M., et al. (2003).

-

ChemUniverse. (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)BORONIC ACID. [Link]

-

I. B. Drienovska, et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemBioChem. [Link]

-

P. S. S. M. A. F. C. V. R. P. F. P. C. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

-

KAUST Repository. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

-

Journal of the American Chemical Society. Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. [Link]

-

Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

Sources

- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | CID 17750498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1162257-61-5 CAS MSDS (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID – xinyuanguang [c-wnewmaterial.net]

- 7. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]

An In-depth Technical Guide to the Spectroscopic Data of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (6-(Trifluoromethyl)pyridin-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. Its trifluoromethyl group imparts unique electronic properties and metabolic stability to derivative compounds, making a thorough understanding of its structural characterization paramount for its effective utilization. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures, grounded in established principles and field-proven insights.

Molecular Structure and Key Spectroscopic Features

(6-(Trifluoromethyl)pyridin-2-yl)boronic acid possesses the chemical formula C₆H₅BF₃NO₂ and a molecular weight of approximately 190.92 g/mol [1]. The molecule's structure, featuring a pyridine ring substituted with a trifluoromethyl group and a boronic acid moiety, gives rise to a distinct set of spectroscopic data. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons and carbons.

Caption: 2D structure of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For (6-(Trifluoromethyl)pyridin-2-yl)boronic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals for the three aromatic protons on the pyridine ring and a broad signal for the hydroxyl protons of the boronic acid group. The chemical shifts of the pyridine protons are influenced by the positions of the electron-withdrawing trifluoromethyl group and the boronic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-3 |

| ~7.8-8.0 | t | 1H | H-4 |

| ~7.6-7.8 | d | 1H | H-5 |

| Broad | s | 2H | B(OH)₂ |

Note: Predicted data based on analogous structures. Actual values may vary depending on solvent and concentration.

Expertise & Experience: The downfield chemical shifts of the aromatic protons are a direct consequence of the deshielding effect of the electronegative nitrogen atom in the pyridine ring and the trifluoromethyl group. The splitting pattern (doublet, triplet, doublet) arises from the coupling between adjacent protons. The boronic acid protons typically appear as a broad singlet due to chemical exchange with residual water and quadrupolar relaxation effects from the boron nucleus.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the trifluoromethyl group will be evident from the characteristic quartet splitting of the C-6 carbon and the carbon of the CF₃ group itself due to C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~160-165 | s | C-2 |

| ~120-125 | s | C-3 |

| ~138-142 | s | C-4 |

| ~125-130 | s | C-5 |

| ~148-152 | q | C-6 |

| ~122-126 | q | CF₃ |

Note: Predicted data based on analogous structures. The carbon attached to the boron (C-2) may show broadening due to quadrupolar relaxation.

Trustworthiness: The assignment of carbon signals is supported by established chemical shift prediction models and data from structurally similar compounds. The quartet multiplicity for C-6 and the CF₃ carbon is a definitive indicator of the trifluoromethyl group's presence and location.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For (6-(Trifluoromethyl)pyridin-2-yl)boronic acid, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -65 to -70 | s | CF₃ |

Note: Chemical shifts are referenced to CFCl₃. The absence of coupling in the proton-decoupled spectrum confirms the CF₃ group is not adjacent to any protons.

Authoritative Grounding: The chemical shift of the CF₃ group in this range is characteristic for trifluoromethyl groups attached to an aromatic ring, influenced by the electronic environment of the pyridine ring.

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (6-(Trifluoromethyl)pyridin-2-yl)boronic acid, electrospray ionization (ESI) is a suitable technique.

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 192.04 | [M+H]⁺ |

| 173.03 | [M-H₂O+H]⁺ |

Expertise & Experience: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected as the base peak. A common fragmentation pathway for boronic acids is the loss of a water molecule, leading to the [M-H₂O+H]⁺ ion. The observation of the correct isotopic pattern for boron (¹⁰B and ¹¹B) would further confirm the presence of the boronic acid moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (boronic acid) |

| ~1600 | Medium | C=C/C=N stretching (pyridine ring) |

| 1100-1300 | Strong | C-F stretching (trifluoromethyl group) |

| ~1350 | Strong | B-O stretching |

Trustworthiness: The broad O-H stretching band is a hallmark of the hydrogen-bonded hydroxyl groups of the boronic acid. The strong C-F stretching absorptions are characteristic of the trifluoromethyl group. The pyridine ring vibrations and the B-O stretch provide further evidence for the compound's structure.

Caption: Logic diagram of spectroscopic confirmation.

Experimental Protocols

5.1. NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard.

5.2. Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire data in both positive and negative ion modes over an appropriate m/z range.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

5.3. Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of (6-(Trifluoromethyl)pyridin-2-yl)boronic acid. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with MS and IR spectroscopy, offers a multi-faceted approach to confirm the structure and purity of this important synthetic building block. Researchers and drug development professionals can leverage this information to ensure the quality of their starting materials and to facilitate the characterization of their downstream products.

References

-

PubChem. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid. National Center for Biotechnology Information. [Link][1]

Sources

Physical and chemical properties of [6-(trifluoromethyl)-2-pyridinyl]boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of [6-(trifluoromethyl)-2-pyridinyl]boronic acid, a pivotal reagent in contemporary organic synthesis. We will explore its core physical and chemical characteristics, delve into its reactivity and prevalent applications—most notably in Suzuki-Miyaura cross-coupling reactions—and provide a detailed, field-proven experimental protocol.

Introduction and Strategic Importance

[6-(Trifluoromethyl)-2-pyridinyl]boronic acid is a heterocyclic organoboron compound that has become indispensable in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. The trifluoromethyl group (CF3) on the pyridine ring is a key feature, imparting unique electronic properties that can enhance the metabolic stability and binding affinity of target molecules. This makes it a highly valuable building block for the introduction of the 6-(trifluoromethyl)pyridin-2-yl moiety, a recognized pharmacophore in modern drug discovery.[1][2]

The primary utility of this boronic acid lies in its function as a coupling partner in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent example.[1][3] This powerful transformation enables the formation of a carbon-carbon bond between the pyridine ring and a wide array of aryl or vinyl halides, facilitating the synthesis of complex biaryl structures.

Core Physicochemical Properties

A fundamental understanding of a reagent's physical and chemical properties is crucial for its effective and safe implementation in a laboratory setting. The key properties of [6-(trifluoromethyl)-2-pyridinyl]boronic acid are detailed below.

| Property | Value |

| Molecular Formula | C6H5BF3NO2[4][5][6] |

| Molecular Weight | 190.92 g/mol [4][5][6] |

| Appearance | White to off-white solid |

| Boiling Point | 285.2 ± 50.0 °C (Predicted)[4][7] |

| Density | 1.44 ± 0.1 g/cm3 (Predicted)[4][7] |

| Storage Temperature | Inert atmosphere, store in freezer under -20°C[4] |

| CAS Number | 1162257-61-5[4][5][6] |

Expert Insight: The predicted boiling point suggests a relatively low volatility, which is typical for boronic acids. However, it is important to note that boronic acids can be prone to dehydration and trimerization (to form boroxines) upon heating, which can affect their reactivity. The recommended storage conditions under an inert atmosphere at low temperatures highlight the compound's sensitivity to air and moisture, which can lead to degradation and reduced efficacy in coupling reactions.

Chemical Reactivity and Synthetic Applications

The synthetic utility of [6-(trifluoromethyl)-2-pyridinyl]boronic acid is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the boronic acid, a factor that must be considered for successful reaction optimization.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the cornerstone application for this reagent, enabling the formation of a C-C bond between the pyridine ring and an organic halide or triflate.[1][3][8]

Mechanistic Overview: The catalytic cycle is generally understood to proceed through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide.

-

Transmetalation: The boronic acid, activated by a base, transfers the pyridinyl group to the palladium center.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and yielding the desired product.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling workflow.

Expert Insight: The choice of base is a critical parameter in the Suzuki-Miyaura reaction. For [6-(trifluoromethyl)-2-pyridinyl]boronic acid, inorganic bases such as potassium carbonate or cesium carbonate are often effective. The solvent system is also crucial for reaction success; typically, a mixture of an organic solvent like dioxane, toluene, or DME, and water is employed to ensure the solubility of both the organic and inorganic components of the reaction mixture.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a reliable and reproducible method for the coupling of [6-(trifluoromethyl)-2-pyridinyl]boronic acid with a generic aryl bromide.

Self-Validation: This protocol is designed as a self-validating system. It includes steps for careful monitoring of the reaction progress and a thorough workup procedure to remove common impurities, ensuring the isolation of a pure product.

Materials:

-

[6-(Trifluoromethyl)-2-pyridinyl]boronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents)

-

Potassium carbonate (K2CO3) (2.5 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 eq), [6-(trifluoromethyl)-2-pyridinyl]boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl2 (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to create an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The mixture will likely be a suspension.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Workup:

-

Allow the reaction to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired biaryl product.

Caption: A step-by-step flowchart of the experimental protocol for Suzuki-Miyaura coupling.

Safety and Handling

As with all chemical reagents, [6-(trifluoromethyl)-2-pyridinyl]boronic acid requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Conduct all manipulations in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust. Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from moisture and strong oxidizing agents.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[10]

For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]

Conclusion

[6-(Trifluoromethyl)-2-pyridinyl]boronic acid is a highly valuable and versatile building block in the field of organic synthesis. Its unique electronic properties and its efficacy in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, have cemented its importance in the creation of novel compounds for drug discovery and materials science. A comprehensive understanding of its properties, reactivity, and proper handling procedures is essential for its successful and safe application in the laboratory.

References

- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1162257-61-5 CAS MSDS (6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | CID 17750498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID | 1162257-61-5 [chemicalbook.com]

- 7. 6-(TRIFLUOROMETHYL)PYRIDIN-2-YL-2-BORONIC ACID CAS#: 1162257-61-5 [m.chemicalbook.com]

- 8. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. fishersci.com [fishersci.com]

- 11. 6-(TRIFLUOROMETHYL)PYRIDINE-2-BORONIC ACID PINACOL ESTER - Safety Data Sheet [chemicalbook.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

The Strategic Role of Trifluoromethylpyridines in Modern Organic Synthesis: A Technical Guide

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold has yielded a class of compounds—trifluoromethylpyridines (TFMPs)—that are indispensable in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The potent electron-withdrawing nature and high lipophilicity of the CF₃ group dramatically alter the electronic properties and metabolic stability of the parent pyridine ring, making TFMPs privileged structural motifs.[4][5] This guide provides an in-depth analysis of the synthesis, reactivity, and application of trifluoromethylpyridines, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causal mechanisms behind key synthetic transformations, present validated experimental protocols, and illustrate the logical workflows that underpin the strategic use of these powerful building blocks.

Introduction: The Power of Fluorine in Heterocyclic Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance a compound's metabolic stability, increase its lipophilicity for better membrane permeability, and improve its binding affinity to target proteins.[4][5] When this group is appended to a pyridine ring—a ubiquitous nitrogen heterocycle in FDA-approved drugs—the resulting trifluoromethylpyridine (TFMP) becomes a highly valuable building block.[6] The combination of the unique physicochemical properties of fluorine with the inherent characteristics of the pyridine moiety gives rise to compounds with novel biological activities.[1][3][7] This synergy has led to the development of numerous successful agrochemicals, such as the herbicide Fluazifop-butyl, and a growing number of pharmaceutical agents for antiviral and antitumor applications.[1][2]

This guide will dissect the core aspects of TFMP chemistry, providing a technical foundation for its effective utilization in organic synthesis.

Synthetic Routes to Trifluoromethylpyridines

The synthesis of TFMPs can be broadly categorized into two main strategies: the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from a trifluoromethyl-containing precursor.[2]

Direct Trifluoromethylation of Pyridine Derivatives

This "late-stage" functionalization approach is highly attractive as it allows for the modification of complex pyridine-containing molecules.

-

From Picolines: A classical and industrially significant method involves the high-temperature, vapor-phase chlorination of picoline (methylpyridine) to form a trichloromethylpyridine intermediate, which is subsequently fluorinated using reagents like hydrogen fluoride (HF).[8] This process can be performed in a stepwise or simultaneous fashion.[1][8] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for several crop-protection products, is synthesized via this route from 3-picoline.[1][2][9]

-